C19H41NO2
N,N-dimethylhexadecan-1-amine;formic acid
CAS No.: 128023-59-6
Cat. No.: VC16987638
Molecular Formula: C18H39N.CH2O2
C19H41NO2
Molecular Weight: 315.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128023-59-6 |
|---|---|
| Molecular Formula | C18H39N.CH2O2 C19H41NO2 |
| Molecular Weight | 315.5 g/mol |
| IUPAC Name | N,N-dimethylhexadecan-1-amine;formic acid |
| Standard InChI | InChI=1S/C18H39N.CH2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;2-1-3/h4-18H2,1-3H3;1H,(H,2,3) |
| Standard InChI Key | YHLGXPMEHMBUHD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCN(C)C.C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N,N-Dimethylhexadecan-1-amine (C₁₈H₃₉N) is a tertiary amine featuring a 16-carbon alkyl chain bonded to a dimethylamino group. Formic acid (CH₂O₂), the simplest carboxylic acid, often interacts with this amine via acid-base reactions or as a reagent in methylation processes. The combination of these compounds typically involves either a salt formation (e.g., dimethylhexadecylammonium formate) or a reactive mixture for synthetic applications .
Table 1: Physicochemical Properties of Components
| Property | N,N-Dimethylhexadecan-1-amine | Formic Acid |
|---|---|---|
| Molecular Weight (g/mol) | 269.5 | 46.03 |
| Boiling Point (°C) | 148 (at 2 mmHg) | 100.8 |
| Density (g/cm³) | 0.801 | 1.220 |
| Solubility | Insoluble in water | Miscible with water |
| Flash Point (°C) | 147 | 69 |
Structural Analysis
The amine’s hydrophobic hexadecyl chain and polar head group confer surfactant-like behavior, enabling micelle formation in nonpolar solvents . Formic acid’s carboxylic group facilitates hydrogen bonding and proton transfer, critical in methylation reactions. Fourier-transform infrared (FTIR) spectroscopy of the amine-formic acid system reveals characteristic N-H stretching vibrations at 3300–3500 cm⁻¹ and C=O stretches at 1700 cm⁻¹, confirming interactions .
Synthesis and Reaction Mechanisms
Eschweiler-Clarke Methylation
The most common synthesis route for N,N-dimethylhexadecan-1-amine involves the Eschweiler-Clarke reaction, where hexadecylamine undergoes sequential methylation using formaldehyde and formic acid:
Formic acid serves dual roles: it protonates the amine to enhance electrophilicity and reduces imine intermediates via transfer hydrogenation . Optimal conditions include refluxing ethanol at 80°C for 10 hours, yielding >95% product .
Ruthenium-Catalyzed Methylation
Recent methodologies employ Ru/C catalysts with formaldehyde under milder conditions (methanol, 60°C), achieving comparable yields (96%) without requiring excess formic acid . This approach minimizes byproducts and is scalable for industrial production.
Table 2: Comparative Synthesis Methods
| Parameter | Eschweiler-Clarke | Ru-Catalyzed |
|---|---|---|
| Catalyst | None | 5% Ru/C |
| Temperature (°C) | 80 | 60 |
| Reaction Time (h) | 10 | 12 |
| Yield (%) | 95 | 96 |
| Byproducts | CO₂, H₂O | Trace formaldehyde |
Industrial and Pharmaceutical Applications
Surfactants and Emulsifiers
The amine’s amphiphilic nature makes it effective in fabric softeners, oilfield chemicals, and agrochemical formulations. Combined with formic acid, it stabilizes emulsions by reducing interfacial tension, with critical micelle concentrations (CMC) measured at 0.1–0.5 mM .
Corrosion Inhibition
In acidic environments, the amine-formic acid system forms protective films on metal surfaces. Electrochemical impedance spectroscopy (EIS) shows 90% inhibition efficiency for mild steel in 1 M HCl, attributed to adsorption of protonated amine ions onto the metal surface .
Pharmaceutical Intermediates
N,N-Dimethylhexadecan-1-amine is a precursor to quaternary ammonium compounds used in antiseptics and drug delivery systems. Formic acid’s role in stabilizing intermediates during osmotic tablet formulation has been documented, though excess acid can lead to N-methylation side reactions in APIs like varenicline .
Emerging Research and Future Directions
Recent studies explore the amine-formic acid system in CO₂ hydrogenation catalysis, leveraging formic acid as a hydrogen carrier. Ruthenium complexes facilitate reductive methylation of imines at 100°C and 50 bar H₂, achieving 85% conversion . Additionally, biomass-derived formic acid is being tested as a sustainable methylating agent, aligning with green chemistry principles.
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